7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline
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Overview
Description
“7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline” is a chemical compound that is part of the quinoline family . Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are known for their wide range of biological activities and are valuable in drug research and development .
Molecular Structure Analysis
Quinoline-2,4-diones, which are structurally similar to “this compound”, display different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Scientific Research Applications
Quinoline Derivatives as Antitumor Agents
Quinoline derivatives, through specific synthetic methodologies, have shown selective in vitro inhibition of cancer cell lines, including colon and renal origin. This is attributed to the quinol pharmacophore's ability to interact with cellular components, demonstrating their potential as novel therapeutic agents in cancer treatment (McCarroll et al., 2007).
Quinoline Carboxylic Acid Derivatives in Anticancer Research
Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives synthesized through microwave irradiation exhibited significant anticancer activity. These compounds were more potent than traditional chemotherapy drugs in certain cases, highlighting the role of quinoline derivatives in developing new anticancer drugs (Bhatt et al., 2015).
Optical Materials Based on Quinoline Derivatives
Quinoline-based azo dyes and fluorophores have been investigated for their optical properties, including fluorescence and nonlinear optical behaviors. These studies pave the way for their application in creating materials with specific optical characteristics, such as green color emission and large Stokes shifts, which are valuable in various technological applications (Gaml, 2018).
Synthesis and Transformation of Quinoline Derivatives
Research into the synthesis and transformation of quinoline derivatives aims to develop new compounds with potential applications in biochemistry and medicine. These derivatives are explored for their roles as fluorophores, antioxidants, and radioprotectors, underscoring the versatile nature of quinoline compounds in scientific research (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial Applications
Quinoline derivatives have been synthesized and evaluated for their antimicrobial activities, particularly against drug-resistant strains of bacteria. This research contributes to the development of new antibacterial agents capable of combating resistant infections, highlighting the medical relevance of quinoline derivatives (Chen et al., 2001).
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with various biological targets, including DNA gyrase and topoisomerase IV, which are essential enzymes in bacterial DNA replication . .
Mode of Action
Quinolines generally exert their effects by intercalating into DNA, disrupting the replication process
Biochemical Pathways
Quinolines can affect various biochemical pathways due to their interaction with DNA and potential inhibition of enzymes like DNA gyrase
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. Quinolines, in general, are well absorbed and widely distributed in the body
Properties
IUPAC Name |
7-fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4S/c10-16(13,14)15-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIHWMFNCOFKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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